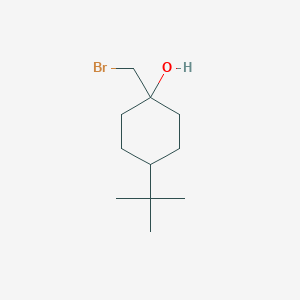

1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol

Description

1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring a bromomethyl (-CH2Br) group and a bulky tert-butyl (-C(CH3)3) group at the 1- and 4-positions of the cyclohexane ring, respectively. The bromomethyl group is a reactive site for nucleophilic substitution or elimination reactions, while the tert-butyl group introduces significant steric hindrance, influencing the compound’s conformational preferences and reactivity.

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-(bromomethyl)-4-tert-butylcyclohexan-1-ol |

InChI |

InChI=1S/C11H21BrO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3 |

InChI Key |

SPJDFKPNLSYINP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CBr)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 4-tert-Butylphenol to 4-tert-Butylcyclohexanol

The primary precursor for 1-(bromomethyl)-4-tert-butylcyclohexan-1-ol is 4-tert-butylcyclohexanol, which is commonly synthesized by catalytic hydrogenation of 4-tert-butylphenol. This step is crucial as it sets the stereochemical foundation and the cyclohexanol core.

Catalysts and Conditions : Rhodium-based catalysts supported on carriers (e.g., carbon) are widely used, often in the presence of acidic additives such as hydrogen chloride or sulfuric acid to enhance cis-isomer selectivity. For example, hydrogenation in the presence of rhodium catalyst and 36% hydrochloric acid at 60°C under hydrogen pressure (~1.1 MPa) yields 4-tert-butylcyclohexanol with a cis:trans ratio of approximately 90:10 and an overall yield of ~93%.

Alternative Catalysts : Ruthenium catalysts on alumina and ruthenium-based catalysts in 2-propanol solvent have also been reported to give high conversion and cis-selectivity (≥95% cis).

Reaction Parameters : Typical hydrogenation temperatures range from 60°C to 180°C, with pressures from atmospheric up to 10 atm hydrogen. Solvents such as tetrahydrofuran (THF) and 2-propanol are common.

Functionalization: Introduction of the Bromomethyl Group at the 1-Position

The key step to obtain 1-(bromomethyl)-4-tert-butylcyclohexan-1-ol is the selective bromination of the methyl group attached to the cyclohexanol ring.

Direct Bromination of 4-tert-Butylcyclohexanol

Methodology : The bromomethyl group can be introduced by radical or electrophilic bromination of the methyl substituent adjacent to the hydroxyl group. This often involves reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., benzoyl peroxide) or under photochemical conditions.

Selectivity and Diastereomers : The reaction typically yields a mixture of diastereomers due to the stereochemistry of the cyclohexane ring and the new chiral center at the bromomethyl carbon. Diastereomeric ratios depend on reaction conditions and substrate conformation.

Alternative Routes : Another approach involves first converting 4-tert-butylcyclohexanol to a suitable leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with bromide ion to install the bromomethyl functionality.

Representative Synthetic Route (Literature-Based)

- Starting Material : cis-4-tert-butylcyclohexanol (prepared as above).

- Activation : Conversion to 4-tert-butylcyclohexan-1-yl methanesulfonate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

- Substitution : Treatment with sodium bromide or lithium bromide in polar aprotic solvent (e.g., acetone or DMF) to displace the sulfonate, yielding 1-(bromomethyl)-4-tert-butylcyclohexan-1-ol.

- Purification : Chromatographic or distillative purification to isolate the desired bromomethyl derivative.

Analytical Data and Characterization

- Molecular Formula : C11H21BrO

- Molecular Weight : Approximately 250 g/mol (including bromine)

- Spectroscopic Identification : Characteristic signals in ^1H NMR include the bromomethyl protons (typically appearing downfield due to bromine electronegativity), cyclohexanol ring protons, and tert-butyl methyl groups. IR spectroscopy shows O–H stretching and C–Br bond vibrations.

- Diastereomeric Mixtures : The presence of multiple stereocenters results in diastereomeric mixtures, often resolved or quantified by chiral HPLC or GC.

Summary Table of Preparation Methods

Research Discoveries and Notes

The stereoselective hydrogenation of 4-tert-butylphenol is critical to obtaining the cyclohexanol intermediate with a high cis-isomer content, which influences the properties and reactivity of the final bromomethylated product.

The bromomethyl derivative has been studied for its biological activity and as an intermediate in further synthetic transformations, including the synthesis of bromolactones with antibacterial and antifeedant properties.

Optimization of reaction parameters such as catalyst type, solvent, temperature, and acid additives significantly impacts yield and stereoselectivity in the hydrogenation step, which is foundational for the subsequent bromination.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.

Reduction: The compound can be reduced to remove the bromine atom, yielding 4-tert-butylcyclohexanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted cyclohexane derivatives (from nucleophilic substitution).

- Ketones or carboxylic acids (from oxidation).

- 4-tert-butylcyclohexanol (from reduction).

Scientific Research Applications

1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Bromomethyl)-4-ethylcyclohexane (CAS: 1516772-83-0)

- Structure : Differs by replacing the tert-butyl group with an ethyl (-CH2CH3) substituent and lacking the hydroxyl group.

- Synthesis : Prepared via alkylation or bromomethylation of 4-ethylcyclohexane, similar to methods for homologated benzyl bromides (e.g., C–C bond insertion with diazo compounds) .

- Reactivity : The ethyl group imposes less steric hindrance than tert-butyl, allowing faster nucleophilic substitution at the bromomethyl site.

- Physical Properties :

4-(tert-Butyl)cyclohexan-1-one

- Structure : Contains a ketone (-C=O) instead of a hydroxyl group and lacks the bromomethyl substituent.

- Synthesis: Derived from 4-tert-butylcyclohexanol via oxidation or via Knoevenagel-like condensations with aldehydes (e.g., in bis-chalcone synthesis) .

- Reactivity : The ketone is prone to reductions (e.g., with LiAlH4 to form alcohols) and nucleophilic additions, unlike the bromomethyl group’s substitution chemistry.

- Steric Effects : The tert-butyl group restricts equatorial conformations, a property shared with the target compound .

1-Benzyl-4-phenylcyclohexan-1-ol

- Structure : Features benzyl and phenyl groups instead of bromomethyl and tert-butyl.

- Applications: Used in stereochemical studies (e.g., intramolecular Schmidt reactions) due to rigid cyclohexanol backbone .

Key Comparative Data Table

Biological Activity

1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is a chemical compound notable for its unique structure, which includes a bromomethyl group and a hydroxyl group on a cyclohexane ring. This compound has garnered interest in various fields, particularly in synthetic organic chemistry and potential biological applications. Understanding its biological activity is critical for assessing its utility in medicinal chemistry and other applications.

Chemical Structure and Properties

The molecular formula of 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is . The compound features:

- A bromomethyl group (-CH2Br), which facilitates nucleophilic substitution reactions.

- A hydroxyl group (-OH) that contributes to its reactivity and solubility properties.

- A tert-butyl substituent at the fourth carbon, enhancing steric hindrance and influencing reactivity patterns.

Biological Activity Overview

Research into the biological activity of 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol has revealed several key findings:

Antimicrobial Activity

A study indicated that derivatives of related compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol demonstrated bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . These findings suggest a potential for 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol to act as an antimicrobial agent.

Genotoxicity and Toxicological Profile

Toxicological evaluations have shown that this compound does not exhibit genotoxic properties. Studies involving analogs have demonstrated that it does not induce skin sensitization or reproductive toxicity, making it a candidate for further biological exploration .

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Skin Sensitization | Negative |

| Reproductive Toxicity | Negative |

| Local Respiratory Toxicity | Low concern (TTC: 0.023 mg/kg/day) |

The mechanisms through which 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol exerts its biological effects are primarily linked to its reactivity as an electrophile. The bromine atom serves as an excellent leaving group, facilitating nucleophilic attacks by biological molecules, which can lead to various biochemical interactions.

Case Studies

One notable study involved the synthesis of derivatives from 4-tert-butylcyclohexanone, where 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol was found to possess attractant properties against specific larvae while also acting as a weak feeding deterrent against adult insects . This dual action highlights the compound's potential utility in pest management.

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol?

Methodological Answer: The compound can be synthesized via bromination of a hydroxymethyl precursor. A representative method involves reacting 4-tert-butylcyclohexanol derivatives with hydrobromic acid (HBr) in the presence of a catalyst like ZnBr₂. For example, analogous procedures for adamantane derivatives (e.g., 1-(Bromomethyl)adamantane) use HBr/ZnBr₂ under reflux, followed by extraction with hexane/diethyl ether and purification via crystallization . Optimization includes avoiding toxic solvents (e.g., DMF) and hazardous reagents (e.g., PBr₃), as demonstrated in related bromomethylation reactions . Yield improvements (up to 83%) are achieved by monitoring reaction completion via GC or TLC .

Q. How is the compound characterized using spectroscopic and structural analysis techniques?

Methodological Answer:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical. For example, tert-butyl groups typically show singlets at δ 0.85–1.20 ppm, while cyclohexanol protons resonate between δ 1.20–4.00 ppm, depending on stereochemistry .

- IR Spectroscopy : Hydroxyl (OH) stretches appear at ~3500–3620 cm⁻¹, and C-Br bonds at ~550–650 cm⁻¹ .

- X-ray Diffraction (XRD) : Slow crystallization from DMF/petroleum ether/ethyl acetate produces crystals suitable for XRD, confirming chair conformations of cyclohexane rings and bond angles (e.g., C–C–C = 108–110°) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- First Aid :

- Storage : Keep in a cool, dry place away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does the tert-butyl group influence stereochemical outcomes in reactions involving this compound?

Methodological Answer: The bulky tert-butyl group imposes steric constraints, directing reactions to axial or equatorial positions. For instance, in intramolecular Schmidt reactions, tert-butyl substituents favor transition states where the reacting groups are antiperiplanar, reducing steric clash. This can be validated computationally (e.g., DFT studies) or experimentally by comparing reaction rates and stereoisomer ratios with less bulky analogs (e.g., methyl or ethyl derivatives) .

Q. How can conflicting mechanistic data in nucleophilic substitution reactions be resolved?

Methodological Answer:

- Control Experiments : Compare reaction outcomes (e.g., SN1 vs. SN2) under varying conditions (polar protic vs. aprotic solvents).

- Isotopic Labeling : Use ¹⁸O-labeled hydroxyl groups to track retention/inversion of configuration .

- Kinetic Studies : Monitor reaction progress via NMR or GC-MS to identify intermediates (e.g., carbocations in SN1 pathways) .

- Computational Modeling : Simulate transition states to predict regioselectivity and stereochemical preferences .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

Methodological Answer:

- Halogen Substitution : Bromine’s electronegativity and size (vs. F, Cl, I) influence leaving-group ability. For example, 4-bromo analogs undergo nucleophilic substitution faster than chloro derivatives but slower than iodo compounds .

- Bioactivity Screening : Test analogs (e.g., 4-fluorophenyl or 4-chlorophenyl cyclohexanols) in receptor-binding assays. Compare IC₅₀ values to assess halogen-dependent potency .

- Thermodynamic Stability : Use DSC/TGA to evaluate melting points and thermal stability, correlating with substituent bulk (e.g., tert-butyl vs. methyl) .

Q. What strategies mitigate hazards during large-scale synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) to reduce environmental/health risks .

- Process Safety : Use continuous flow reactors to minimize exposure to hazardous intermediates (e.g., HBr gas) .

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.